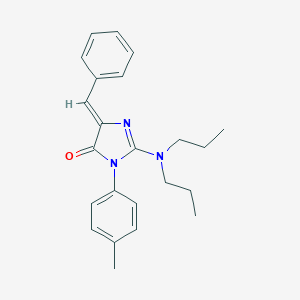
5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one, also known as DPI, is a chemical compound that has been widely studied for its potential applications in scientific research. DPI is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play crucial roles in many cellular processes, including cell growth, differentiation, and apoptosis.
作用机制
5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one exerts its inhibitory effects on PKC by binding to the enzyme's regulatory domain, thereby preventing its activation by diacylglycerol (DAG) and other activators. This leads to a decrease in PKC activity and downstream signaling pathways, resulting in the inhibition of cell growth and survival. 5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one has also been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteases that play a key role in programmed cell death.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one has been shown to have other biochemical and physiological effects. For example, 5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one has been shown to inhibit the release of inflammatory cytokines from macrophages, suggesting that it may have anti-inflammatory properties. 5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one has also been shown to inhibit the activity of other enzymes, such as protein kinase A (PKA) and protein kinase G (PKG), suggesting that it may have broader applications beyond PKC inhibition.
实验室实验的优点和局限性
One advantage of using 5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one in lab experiments is its high potency and specificity for PKC inhibition. 5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one has been shown to be more potent than other PKC inhibitors, such as staurosporine and bisindolylmaleimide, and it has a relatively low toxicity profile. However, 5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one has some limitations, such as its poor solubility in water and its tendency to form aggregates in solution. These limitations can be overcome by using appropriate solvents and formulations, such as DMSO or ethanol.
未来方向
There are several future directions for research on 5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one and its potential applications. One area of interest is the development of 5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one analogs with improved pharmacological properties, such as increased solubility and bioavailability. Another area of interest is the investigation of 5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one's effects on other signaling pathways and cellular processes, such as the regulation of autophagy and DNA repair. Finally, 5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one's potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases, warrants further investigation.
合成方法
The synthesis of 5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one involves several steps, starting with the condensation of 4-methylbenzaldehyde and dipropylamine to form the Schiff base intermediate. The Schiff base is then reacted with benzaldehyde in the presence of acetic anhydride to form the imidazolone ring system. Finally, the resulting compound is treated with benzyl chloride to introduce the benzylidene group. The overall yield of 5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one synthesis is around 50%, and the compound can be purified by recrystallization from ethanol.
科学研究应用
5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. PKC plays a critical role in the regulation of cell growth and survival, and its overexpression has been linked to the development and progression of many types of cancer. 5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have therapeutic potential as an anticancer agent.
属性
分子式 |
C23H27N3O |
|---|---|
分子量 |
361.5 g/mol |
IUPAC 名称 |
(5Z)-5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)imidazol-4-one |
InChI |
InChI=1S/C23H27N3O/c1-4-15-25(16-5-2)23-24-21(17-19-9-7-6-8-10-19)22(27)26(23)20-13-11-18(3)12-14-20/h6-14,17H,4-5,15-16H2,1-3H3/b21-17- |
InChI 键 |
HSASMCJLGXZVAX-FXBPSFAMSA-N |
手性 SMILES |
CCCN(CCC)C1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC=C(C=C3)C |
SMILES |
CCCN(CCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=C(C=C3)C |
规范 SMILES |
CCCN(CCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B295839.png)
![4-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B295840.png)
![5-imino-2-isopropyl-6-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295841.png)
![5-imino-2-isopropyl-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295846.png)
![5-imino-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295847.png)
![6-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295848.png)
![6-{5-chloro-2-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295849.png)
![2-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B295850.png)
![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B295851.png)
![6-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295852.png)
![6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295853.png)
![6-((Z)-1-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene)-5-imino-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295854.png)
![(6Z)-6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295855.png)
![5-imino-2-isopropyl-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295856.png)